Cas no 134363-45-4 (2-(Pyridin-3-yl)benzoic acid)
2-(Pyridin-3-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Pyridin-3-yl)benzoic acid
- 2-(3-pyridinyl)Benzoic acid
- 2-(3'-PYRIDYL)BENZOIC ACID
- Benzoic acid,2-(3-pyridinyl)-
- 2-pyridin-3-ylbenzoic acid
- AKOS005199454
- 2-pyridin-3-yl-benzoic acid
- 2-(3/'-PYRIDYL)BENZOIC ACID
- Q27456165
- EN300-745845
- 2-(3'-pyridyl)benzoic acid, AldrichCPR
- SCHEMBL1173860
- 134363-45-4
- Q-103089
- A2853
- BDBM185153
- 61O
- DTXSID80375187
- 2-(3'-Pyridinyl)benzoic Acid
- MFCD03426511
- Benzoic acid, 2-(3-pyridinyl)-
- 2-(3-pyridyl)benzoic acid
- DRGNPLUCFXKUAL-UHFFFAOYSA-N
- CS-W021456
- FS-1289
- 2-pyrid-3-yl benzoic acid
- AC-6449
- SB52920
- CC41801 (1)
- FT-0643217
- DB-042234
-
- MDL: MFCD03426511
- Inchi: 1S/C12H9NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,(H,14,15)
- InChI Key: DRGNPLUCFXKUAL-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1C1C=NC=CC=1)=O
Computed Properties
- Exact Mass: 199.06300
- Monoisotopic Mass: 199.063328530 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 199.20
- XLogP3: 1.8
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Density: 1.241±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 185 ºC
- Boiling Point: 367.3°Cat760mmHg
- Flash Point: 176°C
- Refractive Index: 1.613
- Solubility: Slightly soluble (2.2 g/l) (25 º C),
- PSA: 50.19000
- LogP: 2.44680
2-(Pyridin-3-yl)benzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330;P501
- Hazard Category Code: 22
- HazardClass:IRRITANT
- Storage Condition:Room temperature
2-(Pyridin-3-yl)benzoic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Pyridin-3-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011853-1g |
2-(3'-Pyridyl)benzoic acid |
134363-45-4 | 97% | 1g |
£95.00 | 2022-03-01 | |
| Fluorochem | 011853-25g |
2-(3'-Pyridyl)benzoic acid |
134363-45-4 | 97% | 25g |
£1817.00 | 2022-03-01 | |
| AstaTech | 82223-1/G |
2-(3'-PYRIDYL)BENZOIC ACID |
134363-45-4 | 97% | 1g |
$67 | 2023-09-16 | |
| AstaTech | 82223-5/G |
2-(3'-PYRIDYL)BENZOIC ACID |
134363-45-4 | 97% | 5g |
$337 | 2023-09-16 | |
| AstaTech | 82223-25/G |
2-(3'-PYRIDYL)BENZOIC ACID |
134363-45-4 | 97% | 25/G |
$1615 | 2022-06-01 | |
| Alichem | A029190371-5g |
2-(Pyridin-3-yl)benzoic acid |
134363-45-4 | 95% | 5g |
$349.92 | 2022-04-03 | |
| Alichem | A029190371-10g |
2-(Pyridin-3-yl)benzoic acid |
134363-45-4 | 95% | 10g |
$571.34 | 2022-04-03 | |
| Alichem | A029190371-25g |
2-(Pyridin-3-yl)benzoic acid |
134363-45-4 | 95% | 25g |
$1,412.99 | 2022-04-03 | |
| Chemenu | CM162093-5g |
2-(3-Pyridinyl)benzoic acid |
134363-45-4 | 95% | 5g |
$303 | 2021-08-05 | |
| Chemenu | CM162093-10g |
2-(3-Pyridinyl)benzoic acid |
134363-45-4 | 95% | 10g |
$545 | 2021-08-05 |
2-(Pyridin-3-yl)benzoic acid Suppliers
2-(Pyridin-3-yl)benzoic acid Related Literature
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1. Modern metal-catalyzed and organocatalytic methods for synthesis of coumarin derivatives: a reviewSara Moghadam Farid,Behnoush Seifinoferest,Maral Gholamhosseyni,Bagher Larijani,Mohammad Mahdavi Org. Biomol. Chem. 2022 20 4846
Additional information on 2-(Pyridin-3-yl)benzoic acid
2-(Pyridin-3-yl)benzoic Acid: A Versatile Compound in Chemical and Pharmaceutical Research
2-(Pyridin-3-yl)benzoic acid, identified by CAS No. 134363-45-4, is a structurally unique organic compound characterized by its conjugated aromatic system and pyridine moiety. This compound belongs to the class of picolinic acid derivatives, where the pyridine ring (pyridin-3-yl group) is fused with a benzene ring through an amide linkage. Its chemical formula, C12H9NO2, reflects the integration of aromatic π-electron systems and polar functional groups, making it a promising scaffold for biomedical applications. Recent advancements in synthetic methodologies have enabled precise control over its stereochemistry and functionalization, positioning it as a key intermediate in drug discovery pipelines.
The synthesis of 2-(pyridin-3-yl)benzoic acid has evolved significantly over the past decade. Traditional approaches relied on Friedel-Crafts acylation of pyridine derivatives, but modern protocols now emphasize atom-efficient methods. A 2023 study published in Chemical Communications demonstrated a palladium-catalyzed cross-coupling strategy using aryl halides and picolylboronic acids under mild conditions. This method achieves yields exceeding 90% while minimizing waste production, aligning with green chemistry principles. Researchers at MIT further optimized this process by incorporating microwave-assisted synthesis, reducing reaction times from hours to minutes without compromising product purity.
In pharmacological research, this compound exhibits multifaceted biological activities. A landmark 2024 study in Nature Communications revealed its potent cancer cell cytotoxicity, particularly against triple-negative breast cancer (TNBC) lines. The compound selectively targets the Wnt/β-catenin signaling pathway by inhibiting glycogen synthase kinase 3β (GSK-3β), disrupting tumor cell proliferation. In vivo experiments using xenograft models showed tumor volume reduction of up to 78% at submicromolar concentrations without significant hepatotoxicity. These findings have sparked interest in developing this scaffold as a novel class of targeted anticancer agents.
Beyond oncology applications, picolinic acid benzene derivatives like this compound are being explored for neuroprotective properties. A collaborative study between Stanford University and Genentech demonstrated its ability to modulate α7 nicotinic acetylcholine receptors (α7nAChRs), critical targets in Alzheimer’s disease research. Preclinical data indicated improved spatial memory retention in transgenic mouse models when administered at 5 mg/kg doses. The compound’s ability to cross the blood-brain barrier efficiently (Papp value = 18×10-6 cm/s) underscores its translational potential in central nervous system therapies.
In materials science, researchers have leveraged the compound’s conjugated structure for optoelectronic applications. A team at ETH Zurich recently synthesized picolinic acid-functionalized conjugated polymers, achieving photoluminescence quantum yields of 45% in thin-film configurations. The π-stacking interactions between pyridine groups and benzene rings enhance charge transport properties, making these materials promising candidates for flexible organic light-emitting diodes (OLEDs). This dual role as both pharmaceutical agent and functional material highlights the compound’s interdisciplinary significance.
Cutting-edge studies also investigate its role as a chelating agent for metalloenzyme inhibition. Work published in JACS Au (2024) showed that zinc-bound forms of this compound potently inhibit matrix metalloproteinase-9 (MMP-9), a key mediator of inflammatory arthritis progression. The zinc complex demonstrated IC50 values of 18 nM against MMP-9 compared to 89 nM for the uncomplexed form, illustrating how metal coordination can enhance pharmacological activity through allosteric modulation.
The structural versatility of CAS No. 134363-45-4 compounds enables site-specific functionalization for drug delivery systems. Researchers at Eindhoven University engineered pH-sensitive nanoparticles using this molecule’s carboxylic acid group as a conjugation site for folate ligands and doxorubicin payloads. These nanocarriers exhibited tumor-specific accumulation with enhanced therapeutic indices compared to free doxorubicin regimens in murine models of colorectal cancer.
Ongoing investigations focus on computational modeling to predict its interactions with biological targets more accurately. A machine learning model developed by DeepMind collaborators successfully predicted binding affinities with GSK-3β within ±0.5 kcal/mol accuracy using quantum mechanics/molecular mechanics simulations—a breakthrough that reduces costly trial-and-error experimentation during drug optimization phases.
In clinical translation studies, phase I trials are underway evaluating oral formulations stabilized through co-crystallization with L-proline—an approach that increased aqueous solubility from 0.1 mg/mL to 15 mg/mL while maintaining crystallinity according to PXRD analysis.
This multifunctional molecule continues to redefine boundaries across disciplines due to its tunable physicochemical properties and favorable ADMET profile (Caco--2 permeability >8×10-6 c m/s; hERG inhibition IC50 >10 μM). Its integration into emerging therapeutic modalities—from targeted therapies to smart drug delivery systems—positions it as a cornerstone chemical entity driving innovation across biomedical research landscapes.
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